Delafloxacin meglumine
CAS No.: 352458-37-8
Cat. No.: VC0005256
Molecular Formula: C25H29ClF3N5O9
Molecular Weight: 636.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 352458-37-8 |
---|---|
Molecular Formula | C25H29ClF3N5O9 |
Molecular Weight | 636.0 g/mol |
IUPAC Name | 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
Standard InChI | InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Standard InChI Key | AHJGUEMIZPMAMR-WZTVWXICSA-N |
Isomeric SMILES | CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
SMILES | CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Canonical SMILES | CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O |
Chemical Structure and Physicochemical Properties
Delafloxacin meglumine is a synthetic fluoroquinolone derivative distinguished by its anionic character at physiological pH. The compound’s chemical name is 1-deoxy-1-(methylamino)-D-glucitol 6-amino-8-chloro-1-cyclopropyl-7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate . Unlike traditional fluoroquinolones, delafloxacin lacks a protonatable substituent on the C-7 ring, resulting in increased solubility under acidic conditions . This property enhances tissue penetration, particularly in infected abscesses and biofilms where pH tends to be lower .
The molecular formula is , with a molecular weight of 586.97 g/mol for the free acid and 792.25 g/mol for the meglumine salt . X-ray crystallography studies reveal planar geometry optimized for intercalation into DNA-enzyme complexes, a feature critical for its mechanism of action .
Mechanism of Action and Antimicrobial Spectrum
Dual Targeting of Bacterial Topoisomerases
Delafloxacin exerts bactericidal activity by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and repair . Unlike earlier fluoroquinolones that preferentially target one enzyme over the other, delafloxacin demonstrates balanced inhibition of both targets, reducing the likelihood of resistance development . The drug’s anionic nature facilitates enhanced uptake in acidic environments, increasing intracellular concentrations within phagocytes and infected tissues .
Spectrum of Activity
Delafloxacin’s spectrum encompasses:
Pathogen Class | Key Species | MIC90 (μg/mL) |
---|---|---|
Gram-positive | Staphylococcus aureus (MRSA/MSSA) | 0.12–0.25 |
Streptococcus pyogenes | 0.06 | |
Enterococcus faecalis | 0.5 | |
Gram-negative | Escherichia coli | 0.25 |
Klebsiella pneumoniae | 0.5 | |
Pseudomonas aeruginosa | 1.0 |
Data compiled from phase III trials demonstrate potent activity against quinolone-resistant strains, with minimum inhibitory concentrations (MICs) 4–8 times lower than moxifloxacin against MRSA . The drug maintains efficacy in alkaline urine (pH 7.5) but shows enhanced bactericidal activity at pH 5.5–6.5, typical of infected tissues .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Delafloxacin exhibits linear pharmacokinetics with dose-proportional exposure following both intravenous (IV) and oral administration . Key parameters include:
Parameter | IV (300 mg) | Oral (450 mg) |
---|---|---|
Cmax (μg/mL) | 7.9 ± 1.8 | 8.2 ± 2.1 |
Tmax (h) | 1.0 (1.0–1.2) | 1.0 (0.5–6.0) |
AUC0–∞ (μg·h/mL) | 34.2 ± 6.7 | 33.8 ± 7.3 |
Protein Binding | 84% | 84% |
Vd (L) | 30–48 | 30–48 |
The drug’s volume of distribution (Vd) exceeds total body water, indicating extensive tissue penetration . Bronchoalveolar lining fluid concentrations reach 2–3 times plasma levels, supporting potential utility in respiratory infections .
Metabolism and Excretion
Delafloxacin undergoes minimal hepatic metabolism, with <1% oxidatively transformed . Primary elimination occurs via renal excretion (65% IV, 50% oral) and fecal elimination (28% IV, 48% oral) of unchanged drug . Glucuronidation by UGT1A1, UGT1A3, and UGT2B15 accounts for <10% of total clearance .
Renal impairment significantly impacts pharmacokinetics:
Renal Function (eGFR) | AUC Increase vs. Normal | Dose Adjustment |
---|---|---|
Mild (60–89 mL/min) | 1.3× | None |
Moderate (30–59) | 1.8× | Monitor |
Severe (<30) | 2.5× | Reduce by 50% |
Hemodialysis removes ≈30% of systemic exposure, necessitating post-dialysis supplementation .
Clinical Efficacy in ABSSSI
Phase III Trial Designs
Two randomized, double-blind studies established non-inferiority:
-
Study RX-3341-302 (N=660): IV delafloxacin 300 mg q12h vs. vancomycin 15 mg/kg q12h + aztreonam 2 g q12h .
-
Study RX-3341-303 (N=850): IV-to-oral delafloxacin vs. vancomycin ± aztreonam .
Primary endpoint: ≥20% lesion area reduction at 48–72 hours.
Efficacy Outcomes
Study | Delafloxacin Response Rate | Comparator Rate | Δ (95% CI) |
---|---|---|---|
RX-3341-302 | 78.2% | 80.9% | −2.6% (−8.8, 3.6) |
RX-3341-303 | 83.7% | 80.6% | +3.1% (−2.0, 8.3) |
Pooled analysis of 2,675 patients demonstrated equivalent efficacy to vancomycin/aztreonam (OR 1.01, 95% CI 0.97–1.06) . Subgroup analyses showed consistent performance across BMI categories, diabetes status, and infection severity .
Adverse Event | Delafloxacin (%) | Vancomycin/Aztreonam (%) |
---|---|---|
Nausea | 8.2 | 6.7 |
Diarrhea | 5.1 | 4.3 |
Headache | 3.9 | 3.2 |
Infusion-site reaction | 2.8 | 4.1 |
Serious adverse events occurred in 2.3% vs. 3.1% of comparators . No cases of tendon rupture or QT prolongation ≥60 ms were reported .
Warnings and Precautions
-
Hepatotoxicity: Transaminase elevations >3× ULN in 1.2% of patients .
-
C. difficile Infection: Incidence rate 0.3/100 patient-days, comparable to other antibiotics .
-
Photosensitivity: Lower risk than earlier fluoroquinolones (0.2% vs. 2–5%) .
Comparative Effectiveness
Against Tigecycline
A phase II trial (N=144) demonstrated:
Against Linezolid
In a subset analysis:
-
Microbiological eradication: 88% (delafloxacin) vs. 82% (linezolid), Δ +6% (95% CI −2 to +14) .
-
Faster resolution of systemic inflammation (CRP normalization: 48 vs. 72 hours) .
Future Directions
Ongoing phase III trials are evaluating delafloxacin for community-acquired pneumonia (NCT04074258) and complicated urinary tract infections (NCT03939481) . Preclinical data suggest synergistic activity with β-lactams against ESBL-producing Enterobacteriaceae, potentially expanding its therapeutic niche .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume